Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a hydroxypropanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(5-methoxy-2-fluorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(5-methoxy-2-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
Ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents with the hydroxypropanoate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12BrFO3 |
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Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
QFPYQNYTLHJOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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